molecular formula C10H8ClNO B1603850 8-Chloro-6-methoxyquinoline CAS No. 796851-15-5

8-Chloro-6-methoxyquinoline

Cat. No. B1603850
M. Wt: 193.63 g/mol
InChI Key: DJTLOGWJGGBMKV-UHFFFAOYSA-N
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Description

8-Chloro-6-methoxyquinoline is a chemical compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 . It is also known by its IUPAC name, 8-chloro-6-methoxyquinoline .


Synthesis Analysis

The synthesis of 8-Chloro-6-methoxyquinoline involves the reaction of 8-chloro-6-hydroxyquinoline with iodomethane in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF). The reaction is stirred at room temperature overnight, and the product is extracted with dichloromethane (CH2Cl2) after the addition of water .


Molecular Structure Analysis

The molecular structure of 8-Chloro-6-methoxyquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a double-ring structure and is an essential segment of both natural and synthetic compounds .


Physical And Chemical Properties Analysis

8-Chloro-6-methoxyquinoline has a melting point of 58-60 °C . It is very slightly soluble in water (0.25 g/L at 25 ºC) . The compound has a density of 1.267±0.06 g/cm3 .

Scientific Research Applications

Chemosensor for Cadmium Detection

8-Chloro-6-methoxyquinoline derivatives have been studied for their potential use as chemosensors, particularly for detecting heavy metals. For instance, a study characterized 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, which selectively responds to Cd^2+ ions. This compound showed a significant increase in fluorescence upon interaction with Cd^2+, making it potentially useful for measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure analysis of compounds containing 8-Chloro-6-methoxyquinoline have been a subject of research. For example, a novel compound 4-chloro-8-methoxyquinoline-2(1H)-one was synthesized and characterized through various techniques, including FT-IR, FT-Raman, UV–Vis, NMR, and X-ray diffraction. This study provided insights into the molecular structure and electronic characteristics of the compound, contributing to the understanding of its potential applications in various fields (Murugavel et al., 2017).

Antimicrobial Studies

Compounds derived from 8-Chloro-6-methoxyquinoline have been explored for their antimicrobial properties. Research has shown that certain derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. These studies contribute to the development of new antimicrobial agents, potentially offering effective treatments for infections (Tabassum et al., 2014).

Herbicidal Potential

The herbicidal activity of 8-Chloro-6-methoxyquinoline derivatives has also been investigated. One study synthesized 8-Methoxyquinoline 5-amino acetic acid from related compounds and tested its efficacy on weeds. The results showed that the compound effectively dried out the weeds, indicating its potential as a herbicide (A. E. et al., 2015).

Luminescence Properties

The luminescence properties of 8-Chloro-6-methoxyquinoline derivatives have been a subject of research, with studies exploring their potential applications in sensing and optical devices. For instance, the synthesis and study of cyano functionalized 6-methoxyquinolin-2-ones showed promising fluorescence properties, which could be utilized in various technological applications (Enoua et al., 2009).

Safety And Hazards

The safety information for 8-Chloro-6-methoxyquinoline indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

8-chloro-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTLOGWJGGBMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609425
Record name 8-Chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-6-methoxyquinoline

CAS RN

796851-15-5
Record name 8-Chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.3 g of 8-chloro-6-hydroxyquinoline (Step 1, 3.3 g) in dimethylformamide was added K2CO3 (3.8 g), followed by iodomethane (5.2 g). The mixture was stirred at room temperature overnight. Water was then added and the aqueous mixture was extracted with CH2Cl2. The combined organic layers were dried over anhydrous MgSO4, filtered and concentrated on a rotary evaporator. The crude product was purified by flash chromatography on silica gel using 100% CH2Cl2, to give 2.2 g of the desired product as a beige solid; MP=74-75° C.; MS (ES) m/z (relative intensity): 194 (M+H)+ (100).
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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